molecular formula C15H14ClNO2 B7537799 2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B7537799
M. Wt: 275.73 g/mol
InChI Key: JLIKAWWFMHTVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It has been extensively studied for its potential applications in various areas of scientific research.

Scientific Research Applications

2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various areas of scientific research. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). It may also have an effect on the activity of ion channels and receptors in the brain.
Biochemical and physiological effects:
2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. It has also been found to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity of the compound. It also has a range of potential applications in various areas of scientific research, making it a versatile compound to work with. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the exact mechanism of action of the compound and its potential efficacy in treating these diseases. Additionally, research could be conducted to investigate the potential of the compound as an anticonvulsant, antidepressant, or anxiolytic agent. Finally, research could be conducted to optimize the synthesis method of the compound to achieve even higher yields and purity.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-chlorobenzylamine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, reduction, and dehydration, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-5,8,11-12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKAWWFMHTVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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